Technical Guide: Physicochemical Properties of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate
Technical Guide: Physicochemical Properties of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyrrolidine core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance, particularly as a glycosidase inhibitor. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile building block.
Core Physicochemical Properties
Precise experimental data for the physicochemical properties of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate are not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be predicted. It is crucial to note that these are estimated values and should be confirmed by experimental determination.
Table 1: Physicochemical Properties of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate and a Related Analog
| Property | (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | (3S,4S)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (for comparison) |
| Molecular Formula | C₉H₁₇NO₄ | C₉H₁₈N₂O₃ |
| Molecular Weight | 203.24 g/mol [1] | 202.25 g/mol [2] |
| Melting Point (°C) | Not available | ~70-73[3] |
| Boiling Point (°C) | Predicted: 308.8 ± 42.0[2] | Predicted: 308.8 ± 42.0[2] |
| pKa | Predicted: 14.36 ± 0.40 (most acidic OH)[2] | Predicted: 14.36 ± 0.40[2] |
| LogP | Not available | Not available |
| Solubility | Not available | Not available |
Experimental Protocols for Physicochemical Property Determination
To facilitate the experimental validation of the predicted properties, the following standard protocols are provided.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Protocol:
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A small, finely powdered sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug formulation and biological assays.
Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a compound.
Protocol:
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).
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The mixture is agitated (e.g., by stirring or shaking) at a constant temperature until equilibrium is reached.
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The saturated solution is then separated from the undissolved solid by filtration or centrifugation.
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The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a compound at a given pH.
Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Protocol:
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A solution of the compound with a known concentration is prepared.
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
LogP Determination
The logarithm of the partition coefficient (LogP) between octanol and water is a key parameter for predicting a drug's lipophilicity and its ability to cross cell membranes.
Workflow for LogP Determination by HPLC
